Diallyl 4-cyclohexene-1,2-dicarboxylate
Description
Contextualization within Diallyl Ester Chemistry and Unsaturated Alicyclic Compounds
Diallyl esters are a significant class of thermosetting monomers known for producing polymers with excellent thermal stability, electrical insulation, and chemical resistance. Unlike their vinyl counterparts, allyl monomers exhibit a characteristic "degradative chain transfer" which can result in slower polymerization rates and lower molecular weight polymers. However, they are also capable of undergoing cyclopolymerization, leading to the formation of polymer chains with cyclic repeating units. nih.gov
The presence of the unsaturated alicyclic ring in Diallyl 4-cyclohexene-1,2-dicarboxylate introduces a level of rigidity and thermal stability to the resulting polymer network. Alicyclic compounds, which are non-aromatic carbon-ring structures, are known to impart desirable properties to polyesters, such as high glass transition temperatures and improved melt stability. lookchem.com
Significance of this compound in Advanced Polymer and Materials Science
The bifunctional nature of this compound, with its two polymerizable allyl groups, makes it a valuable cross-linking agent. When incorporated into polymer chains, it can form a three-dimensional network, resulting in a thermoset material with enhanced mechanical strength and durability. lookchem.com Such thermosetting resins are crucial in applications demanding high performance under challenging conditions, including electronics, aerospace components, and advanced composites. lookchem.com
The combination of the diallyl functionality with the alicyclic core suggests that polymers derived from this compound could exhibit a unique balance of properties. These may include good dimensional stability, low moisture absorption, and excellent electrical insulating characteristics, similar to those observed in well-studied diallyl phthalate (B1215562) (DAP) resins.
Historical Overview of Research Pertaining to this compound Analogues
While specific research on this compound is not extensively documented in publicly available literature, a rich history of research into its analogues provides a strong basis for understanding its potential. The most prominent analogues are diallyl phthalate (DAP), diallyl isophthalate (B1238265) (DAIP), and diallyl terephthalate (B1205515) (DATP).
Research into diallyl phthalate resins surged during the mid-20th century, driven by the need for high-performance materials in electrical and electronic applications. These resins, known for their exceptional electrical insulation and dimensional stability, became materials of choice for molding compounds in connectors, insulators, and other electronic components. opti-tech.ca
Diallyl isophthalate (DAIP) was developed as a monomer for thermosetting resins with even higher thermal stability than DAP. lookchem.com Its applications are found in high-temperature resistant laminates and molding compounds. shimizuchem.com Diallyl terephthalate (DATP) has been explored for the synthesis of optical materials, including lenses and optical fibers, owing to the properties of the resulting polymer. google.comshimizuchem.com
The study of these analogues has established a clear understanding of the structure-property relationships in diallyl ester-based thermosets. This knowledge provides a predictive framework for the performance of this compound-based materials.
Data Tables
Below are data tables summarizing the properties of this compound and its common analogues.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| Appearance | Liquid (predicted) |
| CAS Number | 7495-85-4 |
Data sourced from chemical property databases. chemspider.comnih.gov
Table 2: Comparative Properties of Diallyl Ester Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
|---|---|---|---|
| Diallyl Phthalate (DAP) | C14H14O4 | 246.26 | Electrical components, laminates |
| Diallyl Isophthalate (DAIP) | C14H14O4 | 246.26 | High-temperature resins, optical materials shimizuchem.com |
| Diallyl Terephthalate (DATP) | C14H14O4 | 246.26 | Optical lenses, optical fibers shimizuchem.com |
This table presents a comparison of this compound with its well-known aromatic analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLFARHVQTZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CC=CCC1C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20996451 | |
| Record name | Diprop-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7495-85-4 | |
| Record name | 1,2-Di-2-propen-1-yl 4-cyclohexene-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, diallyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl 4-cyclohexene-1,2-dicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diprop-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diallyl 4 Cyclohexene 1,2 Dicarboxylate
Precursor Compounds and Their Derivatization for Diallyl 4-Cyclohexene-1,2-dicarboxylate Synthesis
The synthesis is fundamentally a combination of a cycloaddition reaction to form the core cyclohexene (B86901) ring structure and a subsequent esterification to add the allyl groups.
The cornerstone of this synthesis is the precursor 4-Cyclohexene-1,2-dicarboxylic acid anhydride (B1165640), also known as cis-1,2,3,6-tetrahydrophthalic anhydride. sigmaaldrich.com This compound is synthesized via the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the six-membered ring. cerritos.edu In this concerted, pericyclic reaction, a conjugated diene reacts with a dienophile. odinity.com
The typical reactants are 1,3-butadiene (B125203), which acts as the four-π-electron component, and maleic anhydride, which serves as the two-π-electron dienophile. youtube.com Because 1,3-butadiene is a gas, it is often generated in situ from a more stable, solid precursor like 3-sulfolene (B121364) (butadiene sulfone). cerritos.eduodinity.com Upon heating, 3-sulfolene undergoes a cheletropic elimination to release gaseous sulfur dioxide and 1,3-butadiene, which is then immediately trapped by the maleic anhydride present in the reaction mixture. cerritos.eduodinity.com
This reaction is highly stereospecific, with the cis configuration of the maleic anhydride being retained in the final product, resulting in cis-4-Cyclohexene-1,2-dicarboxylic anhydride. odinity.com The anhydride serves as a key intermediate, providing the electrophilic carbonyl centers necessary for the subsequent nucleophilic attack by allyl alcohol during esterification. youtube.com
Table 1: Synthesis Parameters for 4-Cyclohexene-1,2-dicarboxylic Acid Anhydride
| Reactants | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Butadiene Sulfone, Maleic Anhydride | Xylene (isomeric mixture) | ~150°C (Reflux) | 1 hour | 77.6% | odinity.com |
| 3-Sulfolene, Maleic Anhydride | Toluene | <150-160°C (Reflux) | 20 minutes | Not specified | cerritos.edu |
Allyl alcohol functions as the nucleophilic reactant in the esterification step. In this reaction, the oxygen atom of the alcohol's hydroxyl group attacks one of the electrophilic carbonyl carbons of the 4-Cyclohexene-1,2-dicarboxylic acid anhydride. This leads to the ring-opening of the anhydride and the initial formation of a monoester-monocarboxylic acid intermediate. A second esterification reaction at the remaining carboxylic acid group yields the final product, this compound.
To drive the reaction equilibrium towards the formation of the diester, an excess of allyl alcohol is typically used. google.com For instance, a molar ratio of 2.5 moles of allyl alcohol per mole of anhydride has been documented in the synthesis of similar diallyl esters. google.com This ensures that sufficient nucleophile is present to facilitate both the initial ring-opening and the subsequent esterification of the second carboxylic acid group.
Optimized Esterification Reactions for this compound Production
The conversion of the anhydride to the diallyl ester is optimized through the use of specific catalysts and by controlling reaction conditions to favor product formation.
The esterification of a cyclic anhydride with an alcohol is often accelerated by a catalyst. Both acid and base catalysts can be employed.
Brønsted Acids: Strong acids like sulfuric acid are effective catalysts for this type of reaction. google.com They function by protonating a carbonyl oxygen of the anhydride, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the alcohol. youtube.com
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to be efficient catalysts for the ring-opening of anhydrides by alcohols, allowing reactions to proceed under mild conditions. nii.ac.jp
Phosphoric Acid: Inexpensive and safe, phosphoric acid (H₃PO₄) has been identified as a highly efficient catalyst (at 1-3 mol %) for the acylation of alcohols with acid anhydrides. nih.gov
Heterogeneous Catalysts: Solid acid catalysts, such as the sulfonic acid resin Amberlyst-15, offer a greener alternative. nih.gov These catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. nih.govnih.gov
Controlling the reaction parameters is crucial for maximizing the yield of this compound. A key challenge in esterification is managing the water produced as a byproduct, which can lead to a reversible reaction.
A common and effective technique is azeotropic distillation. google.com An inert solvent that forms an azeotrope with water, such as benzene (B151609) or toluene, is added to the reaction mixture. google.com As the mixture is heated to reflux, the water-solvent azeotrope distills off, removing water from the system and continuously shifting the equilibrium toward the ester product. In the synthesis of diallyl phthalate (B1215562) from phthalic anhydride, diallyl ether has also been successfully used as an azeotrope former. google.com Reaction temperatures are typically elevated to the boiling point of the chosen solvent system to ensure a reasonable reaction rate.
Table 2: General Conditions for Esterification of Anhydrides with Alcohols
| Catalyst | Solvent System | Key Technique | Temperature | Reference |
|---|---|---|---|---|
| Sulfuric Acid | Benzene or Diallyl Ether | Azeotropic Distillation | Reflux | google.com |
| BF₃·OEt₂ | Methanol or Ethanol | Stirring at room temp | Room Temperature | nii.ac.jp |
| Amberlyst-15 | (Not specified, often solvent-free) | Heterogeneous Catalysis | Not specified | nih.gov |
Emerging Synthetic Routes and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. Several green chemistry principles are being applied to the synthesis of this compound and its precursors.
One significant advancement is the use of microwave-assisted organic synthesis (MAOS). For the synthesis of the 4-Cyclohexene-1,2-dicarboxylic acid anhydride precursor, microwave irradiation in the presence of solid supports has been shown to dramatically reduce reaction times from hours to mere seconds compared to conventional heating methods. researchgate.net This approach also reduces energy consumption significantly. researchgate.net
For the esterification step, the shift from homogeneous mineral acids like sulfuric acid to recyclable, heterogeneous catalysts like Amberlyst-15 or simple metal salts like zinc(II) oxide represents a key green improvement. nih.govnih.gov These catalysts minimize corrosive waste and simplify product purification. nih.gov The use of phosphoric acid is also considered a greener approach due to its low cost and relative safety. nih.gov
A more advanced, long-term strategy involves the direct catalytic C-H oxidation of terminal olefins in the presence of carboxylic acids to form allylic esters. nih.gov This method, often catalyzed by palladium(II) complexes, could potentially streamline the synthesis by bypassing the need for pre-oxidized starting materials like anhydrides, though its application to this specific molecule is still an area of research. nih.gov
Polymerization of Diallyl 4 Cyclohexene 1,2 Dicarboxylate
Homopolymerization Mechanisms of Diallyl 4-Cyclohexene-1,2-dicarboxylate
The homopolymerization of this compound can proceed through different mechanisms, primarily initiated by free radicals. The presence of two allyl groups in the monomer structure opens up possibilities for complex polymerization behaviors, including the formation of cyclic structures within the polymer chain.
Radical Polymerization Studies
Radical polymerization is a common method for polymerizing allyl monomers like this compound. This process is typically initiated by the decomposition of a radical initiator, which then reacts with the allyl groups of the monomer. The polymerization can be carried out in bulk or in solution.
The reaction can be initiated using various radical polymerization initiators. researchgate.net Common examples include azo compounds, such as azobisisobutyronitrile, and peroxide initiators like benzoyl peroxide. researchgate.net The choice of initiator and reaction conditions, such as temperature and time, can influence the properties of the resulting polymer, including its molecular weight and degree of cross-linking. For instance, polymerization reactions are often conducted at temperatures ranging from 60 to 240°C, with reaction times varying from a few hours to over 100 hours. epo.orggoogleapis.com In some cases, the polymerization is intentionally stopped before completion to leave unreacted unsaturated bonds, which can act as a curing component in later applications. epo.org
Investigations into Cyclopolymerization Phenomena
A significant aspect of the polymerization of diallyl compounds is the potential for cyclopolymerization. This intramolecular cyclization reaction can occur in addition to the intermolecular propagation, leading to the formation of cyclic repeating units within the polymer backbone. This phenomenon is particularly relevant for diallyl monomers due to the proximity of the two allyl groups.
While specific studies focusing solely on the cyclopolymerization of this compound are not extensively detailed in readily available literature, the general mechanism for diallyl esters involves the formation of a five- or six-membered ring through an intramolecular chain transfer step. The extent of cyclization versus linear propagation and cross-linking is influenced by factors such as monomer concentration and the nature of the initiator.
Copolymerization Strategies Involving this compound
This compound is also utilized in copolymerization with other monomers to tailor the properties of the final polymer. Its bifunctional nature allows it to act as a cross-linking agent, enhancing the network structure of the copolymer.
Integration into Unsaturated Polyester (B1180765) Resins
While direct and detailed studies on the integration of this compound into unsaturated polyester resins are limited in the public domain, the principle of using diallyl monomers in such systems is well-established. Unsaturated polyester resins typically consist of a linear polyester with unsaturated sites, which can be cross-linked with a reactive monomer, often styrene (B11656). Diallyl monomers can be incorporated as a comonomer or a cross-linking agent to improve properties such as thermal stability and mechanical strength. The reactivity of the allyl groups with the unsaturations in the polyester backbone is a key factor in the curing process.
Cross-linking Efficiency in Copolymer Systems
The efficiency of this compound as a cross-linking agent is dependent on the specific copolymer system and the reaction conditions. Its two allyl groups can participate in reactions with growing polymer chains, leading to the formation of a three-dimensional network. This cross-linking imparts insolubility and infusibility to the final polymer, along with enhanced mechanical and thermal properties. The degree of cross-linking can be controlled by the concentration of the diallyl monomer in the copolymerization feed.
Reactivity Ratios and Kinetic Parameters in Copolymerization
Detailed kinetic studies and reactivity ratios for the copolymerization of this compound with common comonomers like styrene or maleic anhydride (B1165640) are not widely published. However, the kinetics of polymerization for diallyl esters of other aliphatic dicarboxylic acids have been studied, providing some insight into the expected behavior. nii.ac.jp Generally, diallyl monomers exhibit lower reactivity compared to vinyl monomers like styrene, which can lead to copolymers with a non-random distribution of monomer units. The determination of reactivity ratios (r1 and r2) is crucial for predicting the copolymer composition and microstructure.
For a hypothetical copolymerization with a comonomer (M2), the reactivity ratios would be defined as:
r1 = k11 / k12 : The ratio of the rate constant for a growing polymer chain ending in a this compound unit adding another molecule of the same monomer (k11) to the rate constant of it adding a comonomer molecule (k12).
r2 = k22 / k21 : The ratio of the rate constant for a growing chain ending in a comonomer unit adding another molecule of the comonomer (k22) to the rate constant of it adding a this compound molecule (k21).
Without experimental data, these values remain speculative. Further research is needed to quantify these parameters and fully understand the copolymerization behavior of this specific monomer.
Influence of Polymerization Conditions and Initiator Systems
The polymerization behavior of this compound is intricately linked to the conditions under which the reaction is carried out. Factors such as the method of initiation, the choice of initiator, and the solvent environment play crucial roles in determining the kinetics of the polymerization and the morphology of the resulting polymer.
Thermal and Photo-initiated Polymerization
The polymerization of this compound can be initiated through both thermal and photochemical means. Thermal initiation involves the use of heat to decompose an initiator, generating free radicals that start the polymerization chain reaction. This method is widely used for diallyl esters. The temperature of the polymerization is a critical parameter; higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can also promote side reactions, such as intramolecular cyclization and degradative chain transfer, which can affect the final properties of the polymer.
Photo-initiated polymerization, on the other hand, utilizes light energy, typically in the ultraviolet (UV) range, to activate a photoinitiator. This method offers several advantages, including rapid curing at ambient temperatures and spatial and temporal control over the polymerization process. The efficiency of photo-initiated polymerization is dependent on the light intensity and the absorption characteristics of the photoinitiator at the wavelength of the incident light.
| Initiation Method | Key Parameters | General Observations |
| Thermal Initiation | Temperature, Initiator Concentration | Rate increases with temperature; potential for side reactions at high temperatures. |
| Photo-initiation | Light Intensity, Wavelength, Photoinitiator Type | Fast curing at room temperature; allows for precise control over the reaction. |
Role of Polymerization Initiators and Their Selection
The choice of initiator is paramount in controlling the polymerization of this compound. Initiators are chemical species that, upon activation, generate reactive species (typically free radicals) that initiate the polymerization process.
For thermal polymerization , common initiators include organic peroxides and azo compounds. Benzoyl peroxide (BPO) and dicumyl peroxide are frequently used peroxides, while azobisisobutyronitrile (AIBN) is a common azo initiator. The selection of a thermal initiator is based on its decomposition temperature (half-life), which should be appropriate for the desired polymerization temperature.
For photo-polymerization , the choice of a photoinitiator is dictated by its absorption spectrum, which must overlap with the emission spectrum of the light source. Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (hydrogen abstraction). Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. Type II photoinitiators, in contrast, require a co-initiator or synergist to generate radicals through a bimolecular reaction.
| Initiator Type | Examples | Activation Method | Key Considerations |
| Thermal Initiators | Benzoyl Peroxide, AIBN | Heat | Decomposition half-life at the desired polymerization temperature. |
| Photoinitiators (Type I) | Benzoin ethers, Acetophenones | UV/Visible Light | Absorption spectrum match with the light source. |
| Photoinitiators (Type II) | Benzophenone, Thioxanthones | UV/Visible Light + Co-initiator | Requires a hydrogen donor (co-initiator). |
Solvent Effects on Polymerization Kinetics and Morphology
While bulk polymerization (without a solvent) of diallyl esters is common, the use of a solvent can significantly influence the polymerization kinetics and the morphology of the resulting polymer. The solvent can affect the rate of polymerization, the molecular weight of the polymer, and the degree of cross-linking.
The polarity of the solvent can play a role in the solubility of the monomer and the growing polymer chains, which in turn can affect the reaction kinetics. In some cases, the solvent can also participate in chain transfer reactions, which would limit the molecular weight of the polymer. For instance, aromatic solvents may have different effects compared to aliphatic or polar solvents. The choice of solvent can also impact the morphology of the final polymer network, influencing properties such as swelling behavior and mechanical strength.
| Solvent Type | Potential Effects on Polymerization |
| Aromatic | Can influence radical stability and chain transfer. |
| Aliphatic | Generally considered inert, but can affect solubility. |
| Polar | Can alter the polarity of the reaction medium, affecting reaction rates. |
Advanced Materials Applications of Diallyl 4 Cyclohexene 1,2 Dicarboxylate Derivatives
Utilization as a Reactive Monomer for Network Formation
Diallyl 4-cyclohexene-1,2-dicarboxylate serves as a crucial reactive monomer in the formation of cross-linked polymer networks. Its bifunctional nature, owing to the two allyl groups, allows it to act as a cross-linking agent, creating a three-dimensional polymer structure. This process, known as network polymerization, results in materials with enhanced thermal and mechanical properties.
The polymerization is typically initiated by free radicals, which can be generated through thermal decomposition of an initiator or by using radiation. The allyl groups on the monomer readily participate in the polymerization reaction, leading to the formation of a durable and stable polymer matrix. The cyclohexene (B86901) ring in the monomer's backbone contributes to the rigidity and thermal stability of the resulting polymer network.
The properties of the final polymer can be tailored by adjusting the polymerization conditions and by copolymerizing this compound with other monomers. This versatility makes it a valuable building block for a wide range of polymeric materials.
Formulation in Energy Ray-Curable Compositions
A significant application of this compound is in energy ray-curable compositions. These formulations are designed to cure or harden rapidly upon exposure to energy sources like ultraviolet (UV) light or electron beams. The compound's reactivity under such conditions makes it an excellent component for these advanced material systems.
Applications in Photocurable Inks and Coatings
This compound is increasingly being used in the formulation of photocurable inks and coatings. nih.gov It can be incorporated as a binder resin in active energy ray-curable ink compositions. fishersci.com A key advantage of using this compound over traditional materials like diallyl phthalate (B1215562) is its improved adhesion, particularly to plastic substrates such as polypropylene. nih.gov
In these applications, the diallyl compound is part of a resin composition that, when exposed to UV light in the presence of a photoinitiator, undergoes rapid polymerization. This "curing" process transforms the liquid ink or coating into a solid, durable film. The resulting coatings exhibit excellent hardness, chemical resistance, and adhesion.
| Property | Value |
| Curing Method | UV Radiation |
| Key Advantage | Improved adhesion to plastic substrates |
| Function | Binder Resin |
Development of Radiation-Curable Resins
Beyond inks and coatings, this compound is a component in the development of broader radiation-curable resins. nih.gov These resins are used in a variety of applications, including adhesives, sealants, and as matrices for composite materials. The ability of the diallyl compound to form highly cross-linked networks upon irradiation contributes to the superior performance of these resins. nih.gov
The use of this compound in these formulations can lead to resins with a desirable balance of properties, including high gloss, good mechanical strength, and excellent resistance to heat and chemicals.
Role in Specialized Polymer Composites and Laminates
The cross-linking capabilities of this compound make it a suitable resin matrix for specialized polymer composites and laminates. In these applications, the monomer is combined with reinforcing materials such as glass or carbon fibers. Upon curing, the diallyl-based resin forms a strong and durable matrix that encapsulates and bonds the reinforcing fibers.
The resulting composite materials exhibit high strength-to-weight ratios, excellent dimensional stability, and resistance to environmental degradation. These properties make them suitable for use in demanding applications across various industries, including aerospace, automotive, and electronics.
Contributions to Lining Materials and Protective Coatings
The excellent chemical resistance and adhesive properties of polymers derived from this compound lend themselves to applications in lining materials and protective coatings. These coatings are designed to protect surfaces from corrosion, abrasion, and chemical attack.
When formulated into a coating, the diallyl compound contributes to the formation of a dense, cross-linked film that acts as an effective barrier against harsh environments. These coatings can be applied to a variety of substrates, including metal, concrete, and plastics, to extend their service life and maintain their structural integrity.
| Application | Key Benefit |
| Chemical Storage Tank Linings | Excellent chemical resistance |
| Protective Industrial Floor Coatings | High abrasion resistance and durability |
| Corrosion-Resistant Metal Coatings | Superior adhesion and barrier properties |
Structural Characterization and Morphological Analysis of Diallyl 4 Cyclohexene 1,2 Dicarboxylate Polymers
Spectroscopic Analysis of Polymer Architecture (e.g., NMR, IR)
Spectroscopic techniques are indispensable for confirming the polymerization of the Diallyl 4-cyclohexene-1,2-dicarboxylate monomer and for determining the structure of the resulting polymer.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for monitoring the conversion of the monomer to the polymer. The polymerization process can be followed by observing the disappearance of absorption bands associated with the allyl groups' carbon-carbon double bonds (C=C). Concurrently, the characteristic absorption bands of the ester functional groups and the cyclohexene (B86901) ring, which remain in the polymer structure, are expected to be present in the spectrum of the polymer.
Key expected changes in the IR spectrum upon polymerization include:
A decrease in the intensity of the C=C stretching vibration of the allyl group, typically observed around 1645 cm⁻¹.
The disappearance or significant reduction of the =C-H stretching vibrations of the allyl group, usually found above 3000 cm⁻¹.
The persistence of the strong carbonyl (C=O) stretching band of the ester group, expected around 1730 cm⁻¹.
The continued presence of the C-O stretching bands of the ester, typically in the 1250-1150 cm⁻¹ region.
The C=C stretching vibration of the cyclohexene ring may also be observed, though its intensity might change depending on the reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the polymer. For the polymer of this compound, NMR analysis would confirm the consumption of the allyl double bonds and the formation of a saturated polymer backbone. Due to the crosslinked and often insoluble nature of the final polymer, solid-state NMR might be required for a complete characterization.
Expected observations in the NMR spectra of the polymer compared to the monomer include:
In the ¹H NMR spectrum, the disappearance of the characteristic signals for the vinyl protons of the allyl groups (typically in the 5-6 ppm range).
The appearance of new, broad signals in the aliphatic region (1-4 ppm) corresponding to the protons of the newly formed saturated polymer backbone.
In the ¹³C NMR spectrum, the disappearance of the signals for the sp² carbons of the allyl double bond (around 118 and 132 ppm) and the appearance of new signals for the sp³ carbons of the polymer chain.
Table 1: Expected Spectroscopic Data for the Polymer of this compound
| Technique | Monomer Characteristic Signal | Expected Change in Polymer | Polymer Signal |
|---|---|---|---|
| IR | ~1645 cm⁻¹ (Allyl C=C stretch) | Disappearance/Reduction | - |
| ~3080 cm⁻¹ (Allyl =C-H stretch) | Disappearance/Reduction | - | |
| ~1730 cm⁻¹ (Ester C=O stretch) | Persistence | ~1730 cm⁻¹ | |
| ¹H NMR | ~5.2-6.0 ppm (Vinyl protons) | Disappearance | - |
| ~4.6 ppm (Allyl -CH₂- protons) | Shift and Broadening | Broad signals in aliphatic region | |
| ¹³C NMR | ~118, ~132 ppm (Vinyl carbons) | Disappearance | - |
Chromatographic Techniques for Molecular Weight Distribution (e.g., GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution of polymers. smolecule.com GPC separates molecules based on their hydrodynamic volume in solution. smolecule.com Larger molecules elute faster than smaller molecules. smolecule.com This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.gov
For diallyl-based polymers, GPC analysis is typically conducted on the soluble polymer fraction (sol) formed at early stages of polymerization, before the formation of an extensive crosslinked network (gel). Analyzing the sol provides information on the molecular weight growth and distribution prior to the gel point. Once the polymer becomes crosslinked and insoluble, standard GPC is no longer applicable.
The GPC analysis would likely be performed using a solvent in which the pre-polymer is soluble, such as tetrahydrofuran (B95107) (THF) or chloroform, with a differential refractive index (RID) detector. smolecule.com
Table 2: Hypothetical GPC Data for a Soluble Pre-polymer of this compound
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| Pre-polymer at 20% conversion | 1,500 | 2,500 | 1.67 |
| Pre-polymer at 40% conversion | 3,200 | 6,100 | 1.91 |
Note: This data is illustrative and represents a typical trend for the growth of a polymer that will eventually form a crosslinked network.
Microscopic Investigations of Polymer Morphology (e.g., SEM, TEM)
Microscopic techniques are essential for visualizing the morphology of the polymer on a micro and nano scale.
Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of the cured this compound polymer. SEM analysis can reveal details about the surface texture, the presence of pores or voids, and the fracture surface morphology. For a highly crosslinked polymer, the fracture surface is often glassy and may show features indicative of brittle fracture. If phase separation occurs during polymerization, SEM can be used to visualize the resulting domain structures.
Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM and is used to investigate the internal structure of the polymer. fraunhofer.de To prepare a sample for TEM, it must be ultra-thin, which is often achieved by microtomy. For a crosslinked polymer like that of this compound, cryo-microtomy might be necessary. TEM can reveal information about the homogeneity of the crosslinked network, the presence of nano-scale domains, and any ordered structures that may form. fraunhofer.de For instance, variations in crosslink density could lead to contrast differences in the TEM image, providing insight into the uniformity of the polymerization process.
The combination of these analytical techniques provides a comprehensive understanding of the structure of this compound polymers, from the molecular level architecture to the macroscopic morphology. This knowledge is critical for tailoring the polymer's properties for specific applications.
Structure Reactivity Correlations in Diallyl 4 Cyclohexene 1,2 Dicarboxylate Chemistry
Influence of Alicyclic Ring Structure on Monomer Reactivity
The reactivity of Diallyl 4-cyclohexene-1,2-dicarboxylate is significantly influenced by the inherent structural characteristics of its cyclohexene (B86901) ring. This six-membered alicyclic ring is not planar and adopts a strained half-chair conformation. This specific geometry imposes rigid stereochemical constraints on the attached diallyl dicarboxylate functional groups, thereby governing their accessibility and reactivity.
Table 1: Influence of Alicyclic Ring Characteristics on Monomer Reactivity
| Structural Feature | Description | Influence on Reactivity |
|---|---|---|
| Ring Conformation | The cyclohexene ring exists in a non-planar, half-chair conformation. | Dictates the spatial orientation of the two diallyl carboxylate groups, affecting their accessibility. |
| Steric Hindrance | The bulky nature of the ring structure. | May sterically shield the allyl groups and ester linkages, potentially slowing reaction and polymerization rates compared to more open, acyclic analogues. |
| Structural Rigidity | The ring provides a stiff backbone segment. | Limits the conformational freedom of the attached functional groups and provides rigidity to the resulting polymer network. acs.org |
Role of Allyl Functional Groups in Polymerization and Cross-linking
The two allyl functional groups are the primary sites of chemical reactivity in this compound, enabling both polymerization and subsequent modification. Allyl monomers are known to polymerize via free-radical mechanisms, but they exhibit unique behavior compared to other vinyl monomers.
A defining characteristic of allyl polymerization is the prevalence of degradative chain transfer . researchgate.net In this process, a propagating radical chain, instead of adding to a new monomer's double bond, abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond) of another monomer. This terminates the growth of the first polymer chain and creates a new, resonance-stabilized allyl radical. This new radical is less reactive and less efficient at initiating a new chain, which often results in the formation of oligomers or polymers with only a medium molecular weight. researchgate.netmdpi.com
Despite this challenge, the presence of two allyl groups per monomer unit makes this compound a potent cross-linking agent. As polymerization proceeds, one allyl group can react to form a linear or branched polymer chain, while the second allyl group remains available to react with another polymer chain. At higher degrees of monomer conversion, this intermolecular reaction becomes more frequent, leading to the formation of a three-dimensional, cross-linked network structure, which can result in the gelation of the material. researchgate.netresearchgate.net Moreover, the allyl groups serve as versatile handles for post-polymerization modification, allowing for a variety of chemical transformations such as epoxidation, bromination, or thiol-ene click reactions. rsc.org
Table 2: Functions of Allyl Groups in this compound
| Function | Mechanism | Outcome |
|---|---|---|
| Polymerization | Free-radical addition across the C=C double bond. | Formation of polymer chains. |
| Degradative Chain Transfer | Abstraction of an allylic hydrogen by a growing polymer radical. researchgate.net | Termination of the polymer chain and formation of a stable, less reactive allyl radical, leading to lower molecular weight polymers. researchgate.netmdpi.com |
| Cross-linking | Reaction of the second allyl group on a monomer unit with a different polymer chain. | Formation of a 3D polymer network, leading to increased rigidity and insolubility. researchgate.net |
| Post-synthesis Functionalization | The C=C double bond can undergo various addition reactions (e.g., thiol-ene, epoxidation). rsc.org | Allows for the introduction of diverse chemical functionalities onto the polymer backbone. mdpi.comrsc.org |
Stereochemical Considerations in this compound Reactions
The stereochemistry of this compound is a critical factor in its reactivity, and it is largely determined by its synthesis. The precursor, 4-cyclohexene-1,2-dicarboxylic acid (or its anhydride), is typically synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640). cerritos.educhegg.com This pericyclic reaction is known to be highly stereoselective, with the substituents from the dienophile (maleic anhydride) retaining their cis configuration in the final product. cerritos.eduyoutube.comchegg.com
Consequently, the resulting this compound is predominantly the cis-isomer, where both diallyl carboxylate groups are situated on the same face of the cyclohexene ring. This specific spatial arrangement has significant implications for its polymerization behavior. The proximity of the two allyl groups in the cis-isomer can facilitate intramolecular cyclization reactions during polymerization. In this process, a growing radical on one allyl group of a monomer unit can react with the second allyl group on the same monomer, forming a cyclic structure within the main polymer chain. This cyclopolymerization competes with the standard intermolecular propagation that leads to linear chains and cross-linking.
In contrast, a hypothetical trans-isomer would have the allyl groups on opposite faces of the ring, making intramolecular cyclization sterically prohibitive. The reactivity of a trans-isomer would be almost exclusively directed towards intermolecular reactions, leading to a different polymer architecture with potentially less cyclic character in the backbone and a greater tendency toward linear growth before cross-linking.
Table 3: Comparison of Stereoisomeric Features and Their Potential Influence on Polymerization
| Feature | cis-Isomer | trans-Isomer (Hypothetical) |
|---|---|---|
| Synthesis | The major product of the Diels-Alder reaction between 1,3-butadiene and a maleic-derived dienophile. youtube.comchegg.com | Would require a different synthetic route, for example, using a fumarate-based dienophile. |
| Allyl Group Orientation | Both groups are on the same face of the cyclohexene ring. | Groups are on opposite faces of the cyclohexene ring. |
| Primary Polymerization Pathway | A combination of intermolecular polymerization/cross-linking and intramolecular cyclopolymerization. | Predominantly intermolecular polymerization and cross-linking. |
| Resulting Polymer Structure | Contains cyclic units within the polymer backbone. | Primarily linear or branched chains that become cross-linked. |
Theoretical and Computational Studies on Diallyl 4 Cyclohexene 1,2 Dicarboxylate Systems
Molecular Modeling of Monomer and Polymer Structures
Molecular modeling provides a powerful lens through which the three-dimensional structure and conformational dynamics of molecules can be explored. For the Diallyl 4-cyclohexene-1,2-dicarboxylate monomer, we can infer its likely geometry from studies on related cyclohexene (B86901) derivatives and diallyl esters.
The 4-cyclohexene ring, formed via a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640), adopts a half-chair conformation. scribd.com The two diallyl ester groups are attached to this ring. The rotational freedom around the C-C and C-O single bonds of the ester linkages allows for a range of possible conformations.
Table 1: Hypothetical Geometrical Parameters for this compound Monomer
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=C (cyclohexene) | ~ 1.34 Å |
| C-C (cyclohexene) | ~ 1.54 Å | |
| C=O (ester) | ~ 1.21 Å | |
| C-O (ester) | ~ 1.33 Å | |
| C=C (allyl) | ~ 1.33 Å | |
| Bond Angle | C-C=C (cyclohexene) | ~ 123° |
| O=C-O (ester) | ~ 125° | |
| Dihedral Angle | C1-C2-C3-C4 (cyclohexene) | ~ 0° (cis-conformation) |
Note: These values are estimations based on standard bond lengths and angles from computational studies on similar organic molecules.
For the polymer, molecular dynamics (MD) simulations of analogous systems, such as diallyl phthalate (B1215562), offer insights into the potential structure. mdpi.comnih.gov The polymerization of diallyl esters typically proceeds via a free-radical mechanism involving the allyl groups, leading to a complex, cross-linked network structure. MD simulations can predict key properties of such a polymer, including its density, glass transition temperature (Tg), and the spatial arrangement of the polymer chains. These simulations often employ force fields like COMPASS II to model the inter- and intramolecular interactions. mdpi.com
Reaction Pathway Simulations for Polymerization Processes
The polymerization of this compound would likely proceed through a free-radical chain-growth mechanism initiated by the decomposition of a radical initiator. The simulation of such a process can provide valuable information about the reaction kinetics and the evolution of the polymer network.
The key steps in the polymerization process are:
Initiation: A radical initiator (e.g., benzoyl peroxide) decomposes to form primary radicals. These radicals then react with the allyl double bond of the monomer to initiate the polymerization.
Propagation: The newly formed monomer radical adds to another monomer, propagating the polymer chain. Due to the presence of two allyl groups, cross-linking between growing chains is highly probable.
Termination: The growth of polymer chains is terminated by combination or disproportionation reactions between two radical species.
Reactive molecular dynamics simulations could be employed to model these reaction steps at an atomistic level. Such simulations would allow for the tracking of individual reactive events and the characterization of the resulting polymer architecture. Studies on the polymerization of other cyclic olefins have demonstrated the utility of such simulations in understanding reaction pathways.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations could provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule.
The electronic structure of the allyl group is of particular interest for polymerization. Computational studies on allyl radicals show that the unpaired electron is delocalized over the three-carbon allyl system, which influences its reactivity. researchgate.net The presence of the ester group will also impact the electronic properties of the allyl moiety through inductive and resonance effects.
Table 2: Hypothetical Quantum Chemical Data for this compound
| Property | Description | Hypothetical Value/Observation |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Localized primarily on the C=C bonds of the allyl groups and the cyclohexene ring. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Likely localized around the carbonyl groups of the diallyl esters. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | A moderate gap is expected, suggesting the molecule is kinetically stable but can undergo reactions under appropriate conditions. |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Negative potential would be concentrated around the oxygen atoms of the ester groups, while the hydrogen atoms would exhibit positive potential. |
Note: These are qualitative predictions based on the electronic properties of the constituent functional groups.
Future Perspectives and Research Challenges for Diallyl 4 Cyclohexene 1,2 Dicarboxylate
Development of Novel Synthetic Methodologies
The conventional synthesis of Diallyl 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of 4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) or its corresponding acid with allyl alcohol. The anhydride precursor is commonly produced through a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. researchgate.netyoutube.com While effective, this traditional pathway presents opportunities for innovation to enhance efficiency, selectivity, and sustainability.
Future research is poised to explore several novel synthetic methodologies:
Catalytic Transesterification: The development of highly efficient and selective catalysts for the transesterification of dimethyl or diethyl 4-cyclohexene-1,2-dicarboxylate with allyl alcohol could offer a more direct and atom-economical route. This approach would circumvent the need to first hydrolyze the dialkyl ester to the dicarboxylic acid.
Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to significantly accelerate the esterification reaction, leading to shorter reaction times, reduced energy consumption, and potentially higher yields. dntb.gov.uanih.govmdpi.comnih.gov Research in this area would focus on optimizing reaction parameters such as temperature, pressure, and catalyst choice for the specific synthesis of this compound. A study on the microwave-assisted Diels-Alder reaction of 1,3-butadiene and maleic anhydride has already demonstrated the potential for greener and faster synthesis of the precursor. researchgate.net
Continuous Flow Chemistry: The transition from batch to continuous flow processes offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, scalable production. nih.govresearchgate.netresearchgate.netdurham.ac.ukorganic-chemistry.org The development of a continuous flow system for the synthesis of this compound, from the initial Diels-Alder reaction to the final esterification, represents a significant engineering and chemical challenge with substantial potential rewards.
Biocatalytic Approaches: The use of enzymes, such as lipases, as catalysts for the esterification process could offer a highly selective and environmentally benign alternative to traditional acid catalysts. researchgate.net Research in this domain would involve screening for suitable enzymes, optimizing reaction conditions (e.g., solvent, temperature), and developing methods for enzyme immobilization and reuse.
Exploration of Expanded Application Domains
The presence of two reactive allyl groups and a cyclohexene (B86901) ring makes this compound a valuable building block for polymer chemistry. Its primary role has been as a crosslinking agent, imparting rigidity and thermal stability to polymers. However, future research is expected to unlock a wider range of applications:
High-Performance Polymers and Composites: The unique cyclic structure of the monomer can be exploited to synthesize polymers with enhanced thermal and mechanical properties. These could find use in demanding applications such as aerospace components, automotive parts, and electronic encapsulants.
Advanced Coatings and Adhesives: The crosslinking capabilities of this compound can be harnessed to develop durable and chemically resistant coatings and adhesives. Research could focus on formulating coatings with specific properties, such as anti-corrosion, anti-fouling, or self-healing capabilities.
Optical Materials: The specific stereochemistry and electronic properties of polymers derived from this monomer could lead to applications in optical materials, such as specialty lenses, optical films, and materials for light-emitting diodes (LEDs).
Biomedical Materials: While requiring rigorous biocompatibility testing, the potential exists for using polymers based on this compound in biomedical applications. For instance, they could be explored for use in dental composites, bone cements, or as scaffolds for tissue engineering, leveraging their tunable mechanical properties.
Green Chemistry Principles in this compound Research
The principles of green chemistry are increasingly guiding chemical research and process development. For this compound, several avenues are being explored to align its lifecycle with these principles:
Renewable Feedstocks: A key focus is the production of the 4-cyclohexene-1,2-dicarboxylic acid precursor from biomass-derived sources. The Diels-Alder reaction of bio-based furans with dienophiles like maleic anhydride presents a promising route to renewable aromatics and their hydrogenated derivatives. researchgate.netnih.govmdpi.commdpi.com Research into the efficient conversion of these bio-derived intermediates into the desired cyclohexene structure is a critical area of investigation.
Atom Economy: The Diels-Alder reaction itself is an excellent example of an atom-economical reaction, as all the atoms of the reactants are incorporated into the product. cerritos.edu Future synthetic strategies will aim to maintain this high level of atom economy throughout the entire production chain of this compound.
Safer Solvents and Catalysts: A shift towards the use of less hazardous solvents and the development of recoverable and reusable catalysts are central to greening the synthesis process. This includes exploring solvent-free reaction conditions for the Diels-Alder reaction and employing solid acid catalysts or enzymes for the esterification step to replace corrosive and difficult-to-remove liquid acids. google.com
Energy Efficiency: As mentioned earlier, techniques like microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. researchgate.net Optimizing reaction conditions to minimize energy input without compromising yield and purity is an ongoing research goal.
A comparative look at related compounds, such as (±)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate, shows a move towards greener alternatives, with scorecards that evaluate aspects like waste prevention, atom economy, and the use of renewable feedstocks.
Advanced Polymerization Control and Functionalization
Beyond its use as a simple crosslinker, the future of this compound in polymer science lies in the ability to precisely control its polymerization and to introduce novel functionalities into the resulting materials.
Controlled Radical Polymerization: Diallyl monomers are notoriously difficult to polymerize to high molecular weights via conventional radical polymerization due to degradative chain transfer. nih.gov However, techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP) could potentially offer better control over the polymerization process, leading to polymers with well-defined architectures and molecular weights. Studies on the radical polymerization of other diallyl monomers have shown that specific conditions, such as polymerization in the presence of proton acids, can suppress degradative chain transfer and lead to high molecular weight polymers. researchgate.netnih.govmdpi.comcerritos.edu
Ring-Opening Metathesis Polymerization (ROMP): The cyclohexene ring within the monomer is a potential site for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with unique architectures and functionalities. researchgate.netmdpi.com While the low ring strain of cyclohexene makes its homopolymerization challenging, it can be copolymerized with higher-strain cyclic olefins. Research could explore the synthesis of copolymers incorporating this compound via ROMP to create materials with a combination of properties derived from the different monomers.
Thiol-Ene Post-Polymerization Functionalization: The allyl groups in polymers derived from this compound provide reactive handles for post-polymerization modification via thiol-ene "click" chemistry. researchgate.netdurham.ac.ukorganic-chemistry.org This highly efficient and selective reaction allows for the introduction of a wide range of functional groups, opening up possibilities for creating materials with tailored properties for applications in drug delivery, sensors, and advanced coatings.
Q & A
Q. Q1. What experimental methodologies are employed for synthesizing diallyl 4-cyclohexene-1,2-dicarboxylate, and how do reaction parameters affect yield?
A1. Synthesis typically involves esterification of 4-cyclohexene-1,2-dicarboxylic anhydride with allyl alcohol. Critical parameters include:
- Catalyst selection : TsOH (p-toluenesulfonic acid) or P₂O₅ catalyzes esterification under reflux or autoclave conditions .
- Temperature : Elevated temperatures (e.g., 125°C in an autoclave) enhance reaction efficiency but may risk side reactions like isomerization .
- Solvent-free conditions : Often preferred to avoid solvent interference and simplify purification.
Methodological validation includes monitoring reaction progress via TLC or NMR. Post-synthesis, distillation or column chromatography isolates the ester.
Structural Characterization
Q. Q2. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
A2.
- NMR Spectroscopy : ¹H and ¹³C NMR identify allyl ester protons (δ ~4.6–5.3 ppm for allyl groups) and cyclohexene backbone signals (e.g., δ 2.32 and 1.65 ppm for CH₂ groups) .
- X-ray Crystallography : Resolves stereochemistry and molecular geometry. For example, Co(II) complexes with this ligand show distorted octahedral coordination via carboxylate oxygens and water molecules .
- Mass Spectrometry : Fragmentation patterns (e.g., m/z peaks corresponding to allyl loss) confirm molecular weight and structural integrity .
Advanced Applications in Materials Science
Q. Q3. How does this compound function in metal-organic frameworks (MOFs), and what factors dictate polymorph stability?
A3. The dicarboxylate acts as a bridging ligand in MOFs, coordinating metals like Zn²⁺. Key considerations:
- Thermodynamic Control : Cis-polymorphs dominate at lower temperatures, while trans-polymorphs form at higher temperatures (e.g., 180°C) due to increased thermodynamic stability .
- Computational Modeling : DFT calculations reveal cis-hydrates are more stable than anhydrous cis-forms (ΔH > 0 for dehydration), aligning with experimental observations .
- Topological Diversity : Racemic vs. enantiopure ligands yield distinct frameworks (e.g., 3-ring vs. 4-ring Zn coordination networks) .
Reaction Mechanisms and Catalysis
Q. Q4. What role does this compound play in catalytic oxidation reactions, and how do conditions influence its efficacy?
A4. As a ligand or substrate, it facilitates electron transfer in oxidation processes:
- Coordination to Metals : Enhances redox activity in Co(II) or Zn(II) complexes, as seen in catalytic cycles for organic transformations .
- Reaction Optimization : Solvent polarity (e.g., acetonitrile vs. DMF) and temperature modulate catalytic turnover. For example, higher dielectric solvents stabilize charged intermediates .
Data Contradiction Analysis
Q. Q5. How can researchers reconcile discrepancies in reported stabilities of cis- vs. trans-dicarboxylate derivatives?
A5. Discrepancies arise from synthesis conditions and analytical methods. Resolution strategies include:
- Comparative Calorimetry : Measure ΔH of dehydration for cis- vs. trans-forms (e.g., cis-dihydrate → cis-anhydrous is endothermic) .
- DFT Benchmarking : Validate computational models against experimental crystal structures and thermodynamic data .
- Controlled Replicates : Reproduce syntheses at specified temperatures (60°C vs. 180°C) to isolate polymorphic outcomes .
Polymer Chemistry Applications
Q. Q6. What methodologies evaluate this compound as a plasticizer, and what metrics define performance?
A6. In PVC-based polymers:
- Leaching Tests : Quantify plasticizer migration into storage media (e.g., blood bags) via HPLC or GC-MS over weeks .
- Mechanical Testing : Assess flexibility (Young’s modulus) and glass transition temperature (Tg) shifts.
- Biocompatibility : Compare hemolysis rates and osmotic fragility of stored red blood cells vs. DEHP controls .
Stereochemical Impact on Reactivity
Q. Q7. How does stereochemistry influence the compound’s utility in asymmetric synthesis?
A7. The cis- vs. trans-dicarboxylate configuration affects:
- Chiral Induction : Enantiopure ligands (e.g., R,R- or S,S-forms) template asymmetric MOFs for enantioselective catalysis .
- Reaction Pathways : Steric hindrance from allyl groups in cis-isomers may favor specific nucleophilic attacks in ester hydrolysis .
- Analytical Methods : Chiral HPLC or circular dichroism (CD) distinguish enantiomers and quantify enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
